molecular formula C13H13N5OS B3807770 8-methyl-3-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]quinazolin-4(3H)-one

8-methyl-3-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]quinazolin-4(3H)-one

Cat. No. B3807770
M. Wt: 287.34 g/mol
InChI Key: POLSMPGNFAZUBB-UHFFFAOYSA-N
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Description

1,2,4-Triazole and quinazolinone are both important heterocyclic compounds. 1,2,4-Triazole derivatives have been reported to possess a wide range of biological activities, including anticancer . Quinazolinone is a highly versatile nucleus with a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1,3-diphenyl-2-propen-1-one with different aromatic aldehydes . Quinazolinone can be synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives and quinazolinone can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole and quinazolinone derivatives depend on their substituents. They can undergo various reactions such as oxidation, reduction, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their structure and substituents. For example, the presence of electron-donating or electron-withdrawing groups can significantly affect their reactivity .

Mechanism of Action

The mechanism of action of these compounds often involves interactions with biological targets through hydrogen bonding .

Safety and Hazards

The safety and hazards of these compounds depend on their specific structures. Some may be irritants or harmful if swallowed or inhaled .

Future Directions

Future research could focus on synthesizing new derivatives of 1,2,4-triazole and quinazolinone and evaluating their biological activities. The development of more efficient and sustainable synthetic methods could also be an important area of study .

properties

IUPAC Name

8-methyl-3-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-9-3-2-4-10-11(9)15-8-18(12(10)19)5-6-20-13-14-7-16-17-13/h2-4,7-8H,5-6H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLSMPGNFAZUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CCSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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